Product packaging for Dimethyl 5-bromopyridine-3,4-dicarboxylate(Cat. No.:)

Dimethyl 5-bromopyridine-3,4-dicarboxylate

Cat. No.: B15320886
M. Wt: 274.07 g/mol
InChI Key: GVEINVSPZGSCHE-UHFFFAOYSA-N
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Description

Dimethyl 5-bromopyridine-3,4-dicarboxylate (C₉H₈BrNO₄; MW: 274.07 g/mol) is a pyridine derivative featuring a bromine atom at the 5-position and methyl ester groups at the 3- and 4-positions of the aromatic ring . Its structure combines electron-withdrawing (bromine) and electron-donating (ester) substituents, making it a versatile intermediate in organic synthesis. The compound’s bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester groups facilitate further functionalization via hydrolysis or transesterification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B15320886 Dimethyl 5-bromopyridine-3,4-dicarboxylate

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

dimethyl 5-bromopyridine-3,4-dicarboxylate

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-11-4-6(10)7(5)9(13)15-2/h3-4H,1-2H3

InChI Key

GVEINVSPZGSCHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-bromopyridine-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl pyridine-3,4-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-bromopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce bipyridine compounds or other complex structures .

Scientific Research Applications

Dimethyl 5-bromopyridine-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-bromopyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dimethyl 5-bromopyridine-3,4-dicarboxylate with structurally or functionally related compounds, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₉H₈BrNO₄ 274.07 Br (C5), COOCH₃ (C3, C4) Synthetic intermediate, cross-coupling precursor
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₂H₂₄BrN₃O₄ ~486.36 (estimated) Br-indolyl, diethyl esters, dihydropyridine Anticorrosion, antimicrobial, antioxidant
Dimethyl 3,5-pyridinedicarboxylate C₉H₉NO₄ 195.17 COOCH₃ (C3, C5) Organic synthesis intermediate
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₃NO₆ 361.40 3,4-dimethoxyphenyl, dihydropyridine Calcium channel blocker research
Dimethyl 5-bromopyridine-2,3-dicarboxylate C₉H₈BrNO₄ 274.07 Br (C5), COOCH₃ (C2, C3) Isomeric synthetic intermediate

Structural and Functional Comparisons

Substituent Position and Reactivity

  • Compared to its isomer, dimethyl 5-bromopyridine-2,3-dicarboxylate, the 3,4-ester arrangement in the target compound creates distinct electronic effects. The bromine at C5 in both isomers enhances electrophilicity, but the proximity of the ester groups in the 3,4-isomer may influence intramolecular interactions and regioselectivity in reactions .
  • Dimethyl 3,5-pyridinedicarboxylate lacks bromine, resulting in lower molecular weight (195.17 vs. 274.07 g/mol) and reduced reactivity in halogen-dependent coupling reactions .

Dihydropyridine vs. Pyridine Core

  • Dihydropyridine derivatives (e.g., compounds in ) exhibit partial saturation of the pyridine ring, conferring flexibility and bioactivity (e.g., calcium channel modulation in nifedipine analogs) . In contrast, the fully aromatic pyridine core of the target compound enhances stability but reduces suitability for redox-active biological roles .

Ester Group Effects

  • Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ’s diethyl compound), impacting solubility in organic solvents. Ethyl esters may improve membrane permeability in drug candidates .

Biological and Industrial Applications The diethyl dihydropyridine derivative in demonstrates dual utility in biomedical (antimicrobial) and industrial (anticorrosion) contexts due to its indole and dihydropyridine moieties . The target compound’s bromine atom positions it as a precursor for pharmaceutical intermediates or metal-catalyzed reactions, whereas non-brominated analogs (e.g., dimethyl 3,5-pyridinedicarboxylate) serve as simpler building blocks .

Crystallographic and Physical Properties

  • Crystallographic studies of dihydropyridine analogs (e.g., ) reveal that substituents like methoxyphenyl groups influence hydrogen bonding and crystal packing .

Biological Activity

Dimethyl 5-bromopyridine-3,4-dicarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various applications supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two carboxylate groups at the 3 and 4 positions. Its molecular formula is C9H8BrN4O4C_9H_8BrN_4O_4, with a molar mass of approximately 274.07 g/mol. The compound's unique structure contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Synthesis

The synthesis of this compound typically involves bromination reactions followed by esterification processes. A common synthetic route includes:

  • Bromination : The starting material, dimethyl pyridine-3,4-dicarboxylate, is treated with N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
  • Purification : The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Study Findings : In vitro assays showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Antioxidant Activity

The compound also displays promising antioxidant properties. Research utilizing the DPPH free radical scavenging assay indicated that this compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent in therapeutic applications .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example:

  • Metalloenzyme Inhibition : this compound has been investigated for its inhibitory effects on metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. Studies revealed that it forms stable complexes with these enzymes, enhancing the efficacy of existing antibiotics when co-administered .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key features and activities:

Compound NameStructure CharacteristicsAntimicrobial ActivityAntioxidant Activity
This compoundBromine at position 5; two carboxylatesHighModerate
Dimethyl pyridine-2,6-dicarboxylateNo bromination; different substitutionModerateLow
Dimethyl 4-bromopyridine-2,6-dicarboxylateBromination at position 4; similar groupsLowModerate

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multi-drug resistant strains of Klebsiella pneumoniae, demonstrating its potential as a lead compound for developing new antibiotics .
  • Antioxidant Potential : Research conducted by Pharmaceutical Research evaluated the antioxidant capacity of this compound using various in vitro models, confirming its ability to reduce oxidative stress in cellular systems .

Q & A

Q. What are the optimal synthetic routes for dimethyl 5-bromopyridine-3,4-dicarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves bromination and esterification steps. To optimize reaction conditions (e.g., temperature, catalyst loading), employ Design of Experiments (DoE) methodologies such as factorial designs. For example, vary parameters like reaction time (12–48 hrs), temperature (60–120°C), and solvent polarity to identify interactions affecting yield . Statistical software (e.g., JMP, Minitab) can model these variables and predict optimal conditions . Crystallographic validation (XRD) ensures structural fidelity post-synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and purity, X-ray diffraction (XRD) for crystal structure elucidation , and HPLC-MS for quantifying byproducts. Computational tools like Gaussian or ORCA can simulate spectroscopic data for cross-verification .

Q. How should researchers handle safety and regulatory compliance during synthesis?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., PPE, fume hoods) and pre-experiment risk assessments for bromine handling . For regulatory compliance, consult ECHA guidelines on brominated intermediates, ensuring waste protocols align with REACH regulations .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives from this compound?

  • Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to screen binding affinities against biological targets (e.g., kinases). Integrate ICReDD’s reaction path search methods with quantum chemical calculations to prioritize derivatives with desired reactivity . Virtual screening workflows (e.g., Schrödinger Suite) reduce experimental iterations .

Q. How do researchers resolve contradictions in catalytic efficiency data during cross-coupling reactions involving this compound?

  • Methodological Answer : Apply multivariate analysis to isolate confounding variables (e.g., ligand steric effects, solvent polarity). For example, if Pd-catalyzed Suzuki couplings show inconsistent yields, use DoE to test ligand/Pd ratios and temperature gradients. Surface plasmon resonance (SPR) can validate mechanistic hypotheses about catalyst-substrate interactions .

Q. What strategies improve the compound’s selectivity in medicinal chemistry applications?

  • Methodological Answer : Modify substituents at the 5-bromo and ester positions to alter steric/electronic profiles. For instance, replacing methyl esters with bulkier groups (e.g., tert-butyl) can enhance target selectivity. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics and SPR for kinetic profiling .

Q. Which advanced purification techniques address challenges in isolating high-purity this compound?

  • Methodological Answer : Implement high-performance liquid chromatography (HPLC) with chiral columns for enantiomeric separation or membrane-based nanofiltration to remove trace catalysts . For scale-up, optimize crystallization solvents (e.g., ethyl acetate/hexane gradients) using solubility parameter modeling (Hansen Solubility Parameters) .

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